1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane
Overview
Description
“1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane” is a chemical compound with the molecular formula C14H22N4O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Enantioselective Deprotonative Ring Contraction
- Enantioselective Ring Contraction : N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones undergo deprotonation, leading to ring contraction to quinolone-2,4-diones with high enantioselectivity. This process offers efficient access to a potentially useful drug scaffold, highlighting the importance of stereochemical purity in synthesizing drug candidates (Antolak et al., 2014).
Synthesis of 1,3,5-Trisubstituted 1,4-Diazepin-2-ones
- Cascade Addition for Diazepinone Synthesis : The synthesis of 1,3,5-trisubstituted 1,4-diazepin-2-ones involves a cascade addition of vinyl Grignard to N-[Boc-aminoacyl]-N-alkyl-beta-amino esters, followed by Boc group removal and annulation through reductive amination. This method demonstrates a significant acceleration and higher yield compared to parent sequences, showcasing an efficient pathway to synthesizing diazepin-2-one annulation (Iden & Lubell, 2007).
γ-Turn Mimicry with Benzodiazepinones
- Diazepinone Analogs as γ-Turn Mimics : Research on diazepinone analogues, including 1,4-benzodiazepin-2-ones and pyrrolo[1,2-d][1,4]benzodiazepin-6-ones, explores their potential as γ-turn mimics. This study provides insight into how ring substituents affect the ability of these compounds to mimic central residues of γ-turns, important for drug design and protein interaction studies (Doerr & Lubell, 2015).
Synthesis of Functionalized BODIPY Derivatives
- Functionalized BODIPY Derivatives : The synthesis of water-soluble 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) derivatives showcases the development of monosulfonated and disulfonated BODIPY dyes for potential use in biological imaging and as fluorescent probes. These derivatives are functionalized for further chemical modifications, indicating the versatility of BODIPY compounds in scientific research (Li et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(5-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-4-7-18(9-10-19)13-6-5-12(16)11-17-13/h5-6,11H,4,7-10,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNQEHXBDVZKPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.